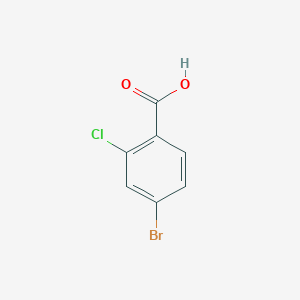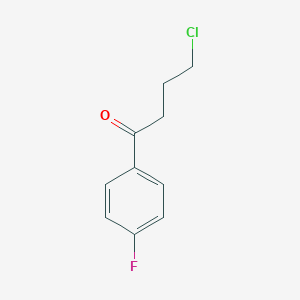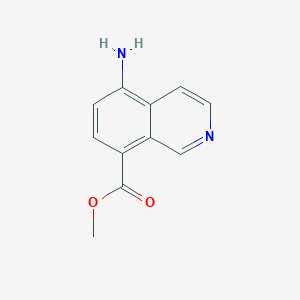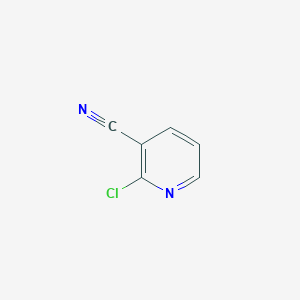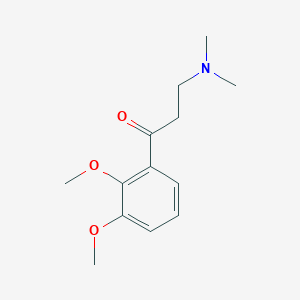
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a ketone that is often used as a reagent in organic chemistry reactions. The purpose of
Mecanismo De Acción
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a substrate. This makes it a useful catalyst in reactions that involve the formation of new bonds, such as esterification and acylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also act as a base, which means that it can accept a proton from an acid. This makes it useful in reactions that involve the removal of a proton from a substrate.
Efectos Bioquímicos Y Fisiológicos
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is not typically used in biochemical or physiological studies, as it is primarily used as a reagent in organic chemistry reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a catalyst is that it is relatively inexpensive and easy to obtain. It is also a highly effective catalyst, which means that only small amounts are needed to catalyze a reaction. However, 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to handle safely.
Direcciones Futuras
There are many potential future directions for research involving 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. One area of interest is the development of new catalysts that are more effective and less toxic than 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. Another area of interest is the development of new synthetic methods that use 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a reagent. Finally, there is potential for research into the use of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride in the synthesis of new pharmaceuticals and other useful compounds.
Métodos De Síntesis
The synthesis of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be achieved through a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-1-propanone, which can then be converted to 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride hydrochloride by treatment with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, acylation, and alkylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also be used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.
Propiedades
Número CAS |
153505-67-0 |
|---|---|
Nombre del producto |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
1-(2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-8-11(15)10-6-5-7-12(16-3)13(10)17-4/h5-7H,8-9H2,1-4H3 |
Clave InChI |
BCKCFHDZRUTABC-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
SMILES canónico |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
Sinónimos |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



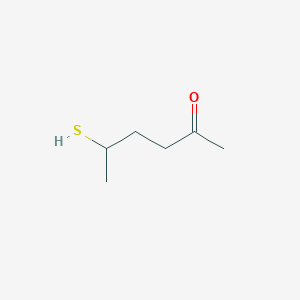
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
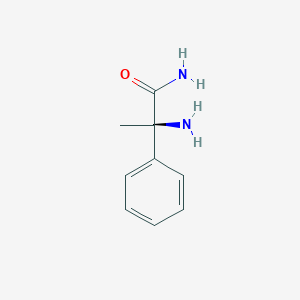

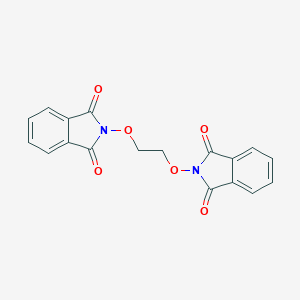
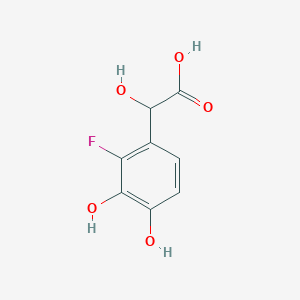
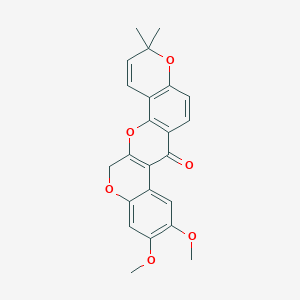
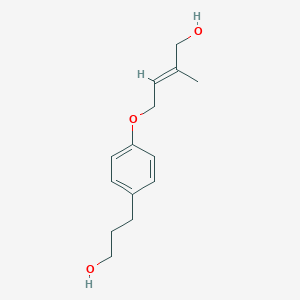

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)
